molecular formula C13H13N3O2S2 B5888785 N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5888785
M. Wt: 307.4 g/mol
InChI Key: WRHKDNCSOHWKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, commonly known as AMT, is a chemical compound with various scientific research applications. It is a thiadiazole derivative and has been studied for its potential use as an anticonvulsant, anti-inflammatory, and antitumor agent.

Mechanism of Action

The exact mechanism of action of AMT is not fully understood. However, it is believed to work by modulating the activity of ion channels and receptors in the brain and other tissues. AMT has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain, which may contribute to its anticonvulsant activity. AMT has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
AMT has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in animal models of epilepsy. AMT has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of arthritis and colitis. Additionally, AMT has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

AMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations to using AMT in lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on AMT. One area of research could be to further investigate its anticonvulsant activity and potential use as an antiepileptic drug. Another area of research could be to investigate its anti-inflammatory activity and potential use in treating inflammatory diseases such as arthritis and colitis. Additionally, further research could be done to investigate its antitumor activity and potential use as a cancer therapy. Finally, more research could be done to elucidate its mechanism of action and identify its molecular targets.

Synthesis Methods

AMT can be synthesized by reacting 3-acetylphenyl isothiocyanate with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. After the reaction, the product is purified by recrystallization using a suitable solvent.

Scientific Research Applications

AMT has been studied for its potential use as an anticonvulsant, anti-inflammatory, and antitumor agent. It has been shown to have anticonvulsant activity in animal models of epilepsy. AMT has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, AMT has been shown to have antitumor activity in vitro against various cancer cell lines.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-8(17)10-4-3-5-11(6-10)14-12(18)7-19-13-16-15-9(2)20-13/h3-6H,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHKDNCSOHWKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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